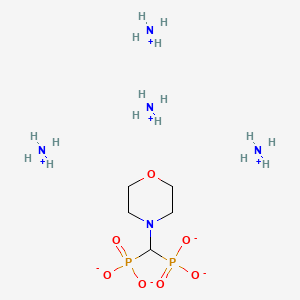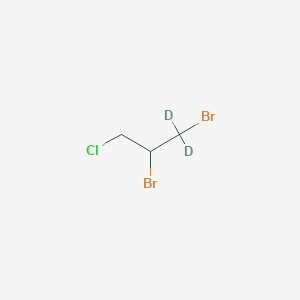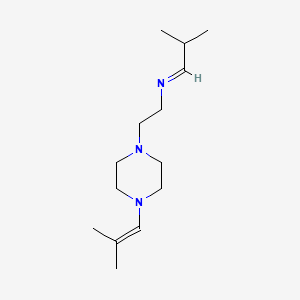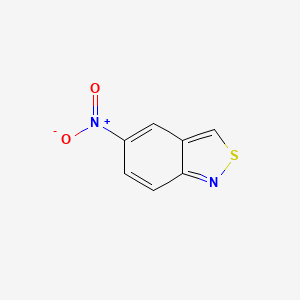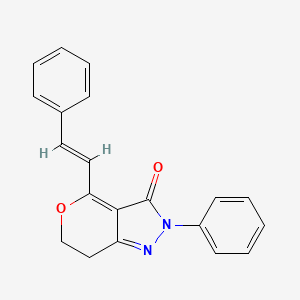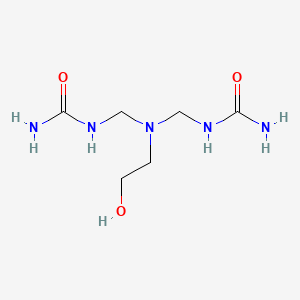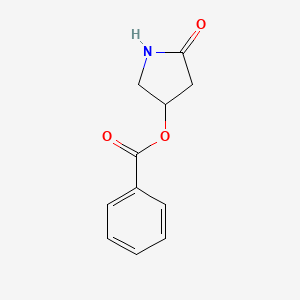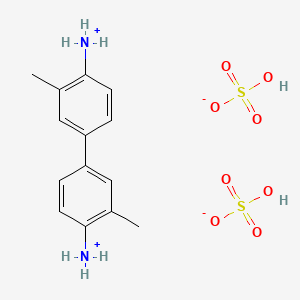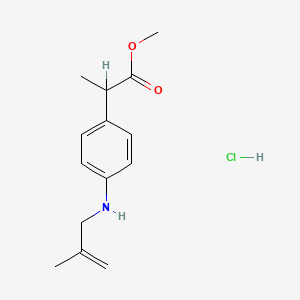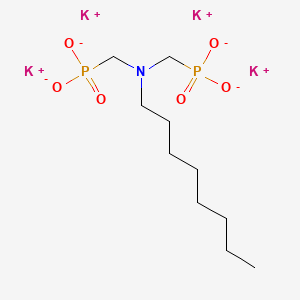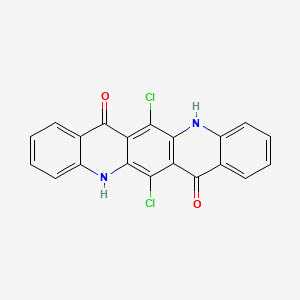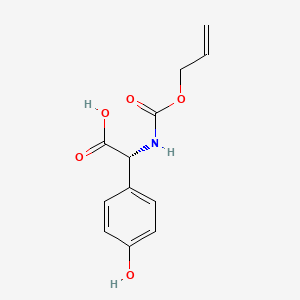
9,10-Secostrychnidin-10-oic acid, (12alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Secostrychnidin-10-oic acid, (12alpha)- is an organic compound with the molecular formula C21H24N2O3. It is a derivative of strychnidine, a well-known alkaloid. This compound is notable for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 9,10-Secostrychnidin-10-oic acid, (12alpha)- typically involves the reaction of brucine with nitric acid. The process begins with the treatment of brucine with 10% nitric acid at temperatures ranging from 60 to 70 degrees Celsius. This reaction yields a nitro derivative of brucine, which is then further processed to obtain 9,10-Secostrychnidin-10-oic acid, (12alpha)-
Chemical Reactions Analysis
9,10-Secostrychnidin-10-oic acid, (12alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9,10-Secostrychnidin-10-oic acid, (12alpha)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 9,10-Secostrychnidin-10-oic acid, (12alpha)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the central nervous system, potentially affecting neurotransmitter receptors and ion channels. This interaction can lead to various physiological effects, including changes in neuronal activity and signal transduction .
Comparison with Similar Compounds
9,10-Secostrychnidin-10-oic acid, (12alpha)- can be compared with other similar compounds, such as:
Cacotheline: A nitro derivative of brucine, used as a redox indicator in analytical chemistry.
Strychnine: A well-known alkaloid with potent neurotoxic effects, used historically as a pesticide.
Brucine: Another alkaloid similar to strychnine, but with less toxicity and different pharmacological properties.
The uniqueness of 9,10-Secostrychnidin-10-oic acid, (12alpha)- lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
466-86-4 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-yl]acetic acid |
InChI |
InChI=1S/C21H24N2O3/c24-18(25)10-16-19-13-9-17-21(6-7-23(17)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22-20(19)21/h1-5,13,16-17,19-20,22H,6-11H2,(H,24,25)/t13-,16+,17-,19-,20-,21+/m0/s1 |
InChI Key |
SQIFUSVCLFHGOI-KRCNFQFXSA-N |
Isomeric SMILES |
C1CN2CC3=CCO[C@@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)CC(=O)O |
Canonical SMILES |
C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



